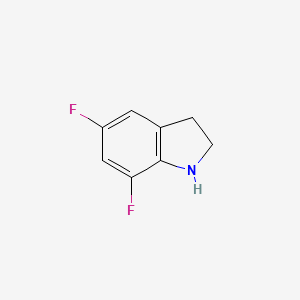

5,7-Difluoroindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAAWNDWZKKUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,7 Difluoroindoline and Its Derivatives

Direct Synthesis of 5,7-Difluoroindoline Core Structures

The construction of the this compound core can be achieved through various modern synthetic strategies, including cyclization reactions, palladium-catalyzed couplings, and aza-Heck cyclizations.

Cyclization Reactions in Fluorinated Indoline (B122111) Formation

Intramolecular cyclization reactions represent a fundamental approach to the synthesis of the indoline framework. For fluorinated analogs, these reactions often involve the formation of a carbon-nitrogen bond to close the five-membered ring. One such strategy involves the intramolecular cyclization of appropriately substituted fluorinated styrenes. For instance, the reaction of o-cyano-β,β-difluorostyrenes with organolithium reagents can lead to the formation of 3-fluoroisoquinolines through an intramolecular replacement of a vinylic fluorine. researchgate.net A similar principle can be envisioned for the synthesis of this compound, starting from a suitably substituted 2,4-difluoroaniline (B146603) derivative.

Another powerful cyclization method is the [3+2] cycloaddition. The diastereoselective synthesis of 5,5-difluoroisoxazolidines via a [3+2] cycloaddition between nitrones and difluoroacrylates highlights the utility of this approach for constructing five-membered rings containing gem-difluoro groups. beilstein-journals.org This methodology, while not directly yielding an indoline, demonstrates the feasibility of forming five-membered heterocyclic rings with difluoro-substitution under catalyst-free conditions, which could be adapted for the synthesis of the this compound scaffold.

Palladium-Catalyzed C-H/N-H Coupling for Difluoroindolines

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of nitrogen-containing heterocycles. mdpi.com The intramolecular amination of C-H bonds is a particularly atom-economical approach to indolines. Palladium(II)-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives provides a route to various substituted indolines. rsc.org Applying this strategy to a substrate derived from 2,4-difluoroaniline could provide a direct pathway to the this compound core.

Furthermore, palladium-catalyzed amination of dichloroquinolines has been demonstrated, showcasing the utility of this catalysis in constructing C-N bonds in fluorinated heterocyclic systems. nih.gov While this is an intermolecular example, the principles of ligand and catalyst choice are applicable to the development of an intramolecular C-H/N-H coupling for the synthesis of this compound. The choice of ligand is often crucial in these transformations to facilitate the desired bond formation and prevent side reactions.

Aza-Heck Cyclization Approaches for Indoline Derivatives

The aza-Heck reaction is an increasingly important method for the synthesis of N-heterocycles. rsc.orgnih.gov This reaction involves the palladium-catalyzed intramolecular cyclization of an N-O or N-X bond onto a pendant alkene. rsc.org For the first time, an aza-Heck cyclization that allows the preparation of indoline scaffolds has been described using N-hydroxy anilines as electrophiles. nih.govnih.gov These precursors are readily accessible from the corresponding nitroarenes, making this a versatile method for constructing indolines with diverse functionalities. nih.govnih.gov The application of this methodology to a substrate derived from 2,4-difluoronitrobenzene (B147775) would provide a direct entry to this compound derivatives.

The reaction conditions for the aza-Heck cyclization can be optimized to achieve high yields. Key parameters include the choice of the palladium catalyst, the ligand, and the solvent.

| Catalyst System | Ligand | Yield (%) |

| (COD)Pd(CH2SiMe3)2 | P(4-CF3-C6H4)3 | 85 |

| Pd2dba3•CHCl3 | P(4-CF3-C6H4)3 | 84 |

| (COD)Pd(CH2SiMe3)2 | P[3,5-(CF3)2-C6H3]3 | 53 |

| (COD)Pd(CH2SiMe3)2 | P(4-F-C6H4)3 | 65 |

| (COD)Pd(CH2SiMe3)2 | PPh3 | 61 |

| Data adapted from a representative aza-Heck cyclization for indoline synthesis. researchgate.net |

Asymmetric Synthesis of Chiral Difluoroindoline Compounds

The development of enantiomerically pure fluorinated indolines is crucial for their application in pharmaceuticals. Asymmetric synthesis provides a direct route to these valuable chiral building blocks.

Chiral Brønsted Acid-Catalyzed Transfer Hydrogenation of Difluoro-3H-indoles

A highly effective method for the synthesis of optically active difluoro-substituted indoline derivatives is the chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles. beilstein-journals.orgsemanticscholar.org This organocatalytic approach utilizes a chiral Brønsted acid to control the stereochemical outcome of the reduction, with a Hantzsch ester serving as the hydrogen source. beilstein-journals.orgsemanticscholar.org This method is notable for its mild reaction conditions, high yields, and excellent enantioselectivities. beilstein-journals.orgsemanticscholar.org

A variety of chiral phosphoric acids (CPAs) can be employed as catalysts, with the steric and electronic properties of the catalyst influencing the enantioselectivity of the reaction. semanticscholar.org

| Chiral Phosphoric Acid (CPA) | Solvent | Yield (%) | ee (%) |

| CPA-1 | PhCF3 | 98 | 20 |

| CPA-2 | PhCF3 | 99 | 24 |

| CPA-4 | PhCF3 | 99 | 40 |

| CPA-6 | PhCF3 | 99 | 91 |

| CPA-6 | Toluene | 99 | 85 |

| CPA-6 | MeOH | 99 | 7 |

| Data from the transfer hydrogenation of a model 3,3-difluoro-3H-indole. semanticscholar.org |

The proposed mechanism involves the activation of the 3,3-difluoro-3H-indole by protonation with the chiral phosphoric acid, forming a chiral iminium intermediate. Subsequent hydrogen transfer from the Hantzsch ester delivers the chiral difluoroindoline. semanticscholar.org

Enzymatic Biocatalysis for Chiral Amine Precursors to Difluoroindoline

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While direct enzymatic synthesis of this compound is not widely reported, the enzymatic synthesis of chiral fluorinated amines as precursors is a well-established strategy. nih.gov Fluorinated chiral amines are important building blocks in medicinal chemistry as the fluorine atoms can modulate the basicity of the amine and improve bioavailability. nih.gov

Stereoselective synthesis of fluorinated chiral amines can be achieved using N-tert-butylsulfinyl imines. nih.gov This involves either the stereoselective addition to or reduction of fluorinated N-tert-butylsulfinyl imines. nih.gov These chiral fluorinated amines can then be further elaborated to form the desired this compound scaffold through subsequent cyclization reactions.

Enzymes such as transaminases and dehydrogenases are instrumental in producing chiral amines. For example, transaminases can be used for the asymmetric synthesis of amines from prochiral ketones, while dehydrogenases can catalyze the reductive amination of ketones to chiral amines. The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity.

| Enzyme Type | Reaction | Application |

| Transaminase | Asymmetric synthesis from prochiral ketones | Production of chiral primary amines |

| Dehydrogenase | Reductive amination of ketones | Synthesis of chiral amines |

| Phosphotriesterase | Selective hydrolysis of prochiral esters | Preparation of chiral organophosphothioates |

| General applications of enzymes in the synthesis of chiral precursors. |

Synthesis of This compound-2,3-dione (B38519) (Isatin) Derivatives

This compound-2,3-dione, a fluorinated analog of isatin (B1672199), serves as a versatile intermediate for the synthesis of more complex heterocyclic structures. The reactivity of the isatin core, characterized by its vicinal carbonyl groups, allows for a multitude of chemical transformations.

The construction of the isatin ring system is a cornerstone of indoline chemistry. Classical methods, which remain relevant, typically involve the cyclization of an appropriate aniline (B41778) precursor. The Sandmeyer isatin synthesis, for instance, is a well-established method for preparing isatin and its substituted derivatives. researchgate.netresearchgate.net This process involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. researchgate.net Subsequent acid-catalyzed cyclization, typically using concentrated sulfuric acid, yields the target indoline-2,3-dione. researchgate.netresearchgate.net

For the synthesis of this compound-2,3-dione, the logical starting material would be 3,5-difluoroaniline. The general steps of this synthetic approach are outlined below.

Table 1: Generalized Sandmeyer Synthesis for this compound-2,3-dione

| Step | Reactants | Intermediate/Product | Key Conditions |

|---|---|---|---|

| 1 | 3,5-Difluoroaniline, Chloral Hydrate, Hydroxylamine Hydrochloride | N-(3,5-difluorophenyl)-2-hydroxyiminoacetamide (Isonitrosoacetanilide derivative) | Formation of the α-oximino amide |

This two-step procedure provides a direct and reliable route to the desired fluorinated isatin core, which can then be used in further synthetic elaborations. researchgate.net

Once the this compound-2,3-dione scaffold is synthesized, its chemical properties can be further tuned through various functional group modifications. The isatin ring is susceptible to a range of transformations, including N-alkylation, N-acylation, and reactions at the C3-carbonyl group. researchgate.netrsc.org

Halogenation is a key modification strategy. nih.gov For a pre-existing 5,7-difluoro-substituted isatin, further halogenation would likely occur at the nitrogen atom or potentially at the C3-position, depending on the reaction conditions and reagents employed. While electrophilic aromatic substitution on the benzene (B151609) ring is a common reaction for isatin itself, the presence of two deactivating fluorine atoms at positions 5 and 7 would make further substitution on the aromatic ring challenging. A more common modification is the introduction of functional groups through reactions at the nitrogen or the C3-carbonyl, which can be converted into a hydrazone, for example, to serve as a linker for other moieties. nih.govnih.gov

Emerging Synthetic Strategies Applicable to Fluorinated Indoline Systems

Modern organic synthesis seeks to improve efficiency, selectivity, and sustainability. These principles are actively being applied to the synthesis of complex heterocyclic systems like fluorinated indolines.

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for the synthesis of nitrogen-containing heterocycles. mdpi.com These methods are highly applicable to the construction of fluorinated indoline scaffolds.

Copper-Catalyzed Domino Reactions: A highly efficient one-pot procedure for synthesizing indolines involves a domino copper-catalyzed amidation/nucleophilic substitution reaction. nih.gov This method uses substituted 2-iodophenethyl mesylates as starting materials, which undergo amidation followed by an intramolecular SN2 reaction to form the indoline ring. nih.gov This strategy is notable for its mild conditions and excellent yields. nih.gov

Palladium-Catalyzed C-H Activation: Palladium catalysis is widely used for C-H activation and functionalization, enabling the direct formation of C-N bonds to construct heterocyclic rings. mdpi.com Intramolecular cross-dehydrogenative coupling has emerged as a promising protocol for synthesizing indoles from enamines and imines. mdpi.com

Transition-Metal-Free Approaches: Recent advancements have even led to transition-metal-free methods for indoline synthesis. One such approach utilizes a base-mediated domino sequence involving C(sp³)–H activation, addition to an imine, and a defluorinative SNAr cyclization. researchgate.netnih.gov This strategy is particularly relevant as it directly uses an ortho-fluorinated starting material to facilitate the final C-N bond-forming cyclization, providing a one-step entry to a diverse array of indoline structures. researchgate.netnih.gov

Table 2: Comparison of Catalytic Strategies for Indoline Synthesis

| Catalytic System | Key Transformation | Advantages |

|---|---|---|

| Copper (Cu) | Domino Amidation/Intramolecular SN2 | High efficiency, mild conditions, one-pot procedure. nih.gov |

| Palladium (Pd) | Intramolecular C-H Amination/Amidation | High versatility, direct C-N bond formation. mdpi.com |

The adoption of green chemistry principles is paramount for developing sustainable synthetic processes. Flow chemistry has emerged as a key enabling technology in this regard, offering significant advantages over traditional batch processing for the synthesis of indolines. researchgate.netcinz.nz

The core tenets of green chemistry, as defined by Anastas and Warner, include waste prevention, maximizing atom economy, using safer chemicals, and improving energy efficiency. mit.edu Flow chemistry directly supports these goals in several ways:

Enhanced Safety: Continuous flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive or hazardous intermediates. cinz.nzvapourtec.com

Improved Efficiency and Control: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer. mit.edu This enables precise control over reaction parameters like temperature and residence time, often leading to higher yields, fewer byproducts, and significantly reduced reaction times. researchgate.netepa.gov For instance, a reaction that takes days in a batch process can sometimes be completed in minutes in a flow system. epa.gov

Reduced Waste: The efficiency of flow systems inherently reduces the formation of waste. cinz.nz Furthermore, it facilitates the integration of workup and purification steps, streamlining the entire process and minimizing solvent usage. mit.edu

Scalability: Scaling up a reaction in a flow system is typically achieved by simply running the reactor for a longer duration, which is often more straightforward and predictable than scaling up a batch reaction. cinz.nz

A two-step flow process has been successfully developed for synthesizing indoline derivatives through reductive cyclization and subsequent N-alkylation, avoiding the need to isolate the intermediate indole (B1671886). researchgate.net This approach not only improves efficiency but also aligns with green chemistry principles by reducing procedural steps and potential waste generation. researchgate.netepa.gov

Strategic Chemical Modifications and Functionalization of 5,7 Difluoroindoline Scaffolds

Regioselective Derivatization of the 5,7-Difluoroindoline Ring System

The ability to selectively functionalize specific positions on the this compound ring is fundamental to its utility in drug discovery. Chemists can manipulate the nitrogen atom and various carbon positions to fine-tune molecular properties and explore structure-activity relationships (SAR).

The secondary amine of the indoline (B122111) ring is a key handle for chemical modification. Its functionalization through protection and alkylation is often a primary step in the synthesis of more complex derivatives.

N-Protection: Protecting the indoline nitrogen is essential to prevent unwanted side reactions during subsequent synthetic steps, such as those involving strong bases or electrophilic reagents. Common protecting groups for indolines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or sulfonyl groups like tosyl (Ts). The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal. For instance, the Boc group is readily cleaved under acidic conditions, making it a versatile choice.

N-Alkylation: Introducing alkyl substituents on the indoline nitrogen is a common strategy to modulate a compound's lipophilicity, basicity, and interaction with biological targets. Modern catalytic methods have enabled efficient N-alkylation of the general indoline scaffold, which are applicable to the 5,7-difluoro derivative. Iron-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" methodologies allow for the N-alkylation of indolines using alcohols as alkylating agents. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the indoline nitrogen to form an iminium ion that is subsequently reduced. nih.gov Another approach utilizes iridium catalysts in water, offering a green and efficient method for the N-alkylation of indolines with a broad range of primary alcohols. organic-chemistry.org These methods avoid the need for pre-activating the alcohol or using harsh alkyl halides. organic-chemistry.org

Table 1: Examples of General Indoline N-Alkylation Reactions This table presents examples of N-alkylation reactions on the general indoline scaffold, which are representative of transformations applicable to this compound.

| Catalyst System | Indoline Substrate | Alcohol | Product | Yield |

| Tricarbonyl(cyclopentadienone) iron complex | Indoline | Benzyl alcohol | N-benzylindoline | 99% |

| Tricarbonyl(cyclopentadienone) iron complex | Indoline | 4-Methylbenzyl alcohol | N-(4-methylbenzyl)indoline | 92% |

| Tricarbonyl(cyclopentadienone) iron complex | 5-Bromoindoline | Benzyl alcohol | 5-Bromo-N-benzylindoline | 72% |

| Iridium complex | Indoline | 1-Butanol | N-butylindoline | 89% |

| Iridium complex | Indoline | 2-Phenylethanol | N-(2-phenylethyl)indoline | 93% |

Data sourced from studies on general indoline alkylation. nih.govorganic-chemistry.org

Functionalization of the carbon framework of the this compound scaffold is critical for building molecular complexity and exploring interactions with target proteins.

C-2 and C-3 Positions: The C2 and C3 positions of the five-membered pyrrolidine (B122466) ring are common sites for modification. While direct C-H functionalization at these positions can be challenging, dearomatization strategies starting from the corresponding indole (B1671886) offer a powerful route. For example, a dearomative electrophilic fluorination of 2-methylindoles has been shown to produce 3,3-difluoroindolines bearing a reactive exocyclic double bond at the C2 position. acs.org This versatile intermediate allows for a host of subsequent transformations, including palladium-catalyzed reactions to form new C-C, C-N, and C-O bonds, effectively functionalizing the C2 position. acs.org The C3 position can also be targeted, often through catalytic cross-coupling reactions or aza-Friedel-Crafts type alkylations on indole precursors prior to reduction to the indoline. researchgate.net

C-5 and C-7 Positions: The fluorine atoms at C-5 and C-7 significantly influence the electronic nature of the benzene (B151609) ring. While these positions are occupied in the parent scaffold, understanding their reactivity is key. In related heterocyclic systems like 7-azaindole, functionalization at the C5 position is often achieved through a brominated intermediate, which can then participate in palladium-catalyzed reactions like Suzuki and Stille couplings to introduce new aryl or alkyl groups. google.com This principle suggests that if one of the fluorine atoms in this compound were replaced with a more versatile handle like bromine or iodine, a wide array of substituents could be introduced at these positions.

Table 2: Potential Functionalization Reactions at Carbon Positions This table outlines reaction types reported for related indole and indoline systems, suggesting pathways for functionalizing the this compound scaffold.

| Position | Reaction Type | Reagents/Catalysts | Potential Product Type |

| C-2 | Allylic Alkylation (via exomethylene intermediate) | [(C3H5)PdCl]2, Malonates | C-2 substituted difluoroindoline |

| C-3 | Aza-Friedel-Crafts (on indole precursor) | Acid/Lewis Acid Catalysis | C-3 alkylated difluoroindoline |

| C-5 | Suzuki Coupling (on bromo-analogue) | Pd Catalyst, Boronic Acid | C-5 arylated difluoroindoline |

| C-7 | Carbonylation (on bromo-analogue) | Pd Catalyst, CO | C-7 carboxylated difluoroindoline |

Bioisosteric and Scaffold Hopping Approaches with Difluoroindoline

The this compound scaffold serves not only as a target for direct functionalization but also as a template for rational drug design, including bioisosteric replacement and scaffold hopping to generate novel chemical entities.

Rational drug design aims to optimize the therapeutic properties of a lead compound by making targeted structural modifications. nih.gov The introduction of fluorine, as seen in the this compound scaffold, is a key tactic in this process. Fluorine can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.

The design of new analogues often involves computational methods. A typical workflow may include generating a virtual library of related compounds, followed by docking these analogues into the active site of a target protein to predict binding affinity and orientation. nih.gov For example, in the development of serotonin (B10506) receptor antagonists, a rational design process involving combinatorial library generation and docking was used to select promising candidates for synthesis. nih.gov Applying this to the this compound scaffold, one could design analogues by modifying substituents on the nitrogen or at other accessible positions on the ring, and then computationally evaluate their potential as inhibitors for a specific target, such as a kinase or a G-protein coupled receptor. The synthesis of fluorinated tryptophan derivatives for PET imaging is a practical example of the rational design of fluorinated analogues for a specific biological application. thno.org

Chemical space encompasses the vast number of all possible molecules. A key goal in drug discovery is to synthesize diverse libraries of compounds to explore new regions of this space, increasing the probability of finding novel hits against biological targets. nih.gov The this compound scaffold is an excellent starting point for building such libraries. Its rigid, three-dimensional structure is a desirable feature, and the presence of fluorine atoms differentiates it from more common hydrocarbon scaffolds.

By applying the functionalization strategies discussed previously (N-alkylation, C-C couplings, etc.), a multitude of derivatives can be generated from the core this compound structure. This creates a focused library of compounds that systematically explores the space around the parent scaffold. Such libraries are invaluable for screening against various research targets. The use of fluorinated building blocks like this compound is particularly relevant for accessing the "beyond-Rule-of-5" (bRo5) chemical space, which includes larger and more complex molecules often required to modulate challenging protein-protein interaction targets. nih.gov

Mechanistic Insights and Computational Studies on Difluoroindoline Reactivity

Elucidation of Reaction Mechanisms in Difluoroindoline Synthesis

The synthesis of substituted indolines often involves complex reaction cascades where the catalyst and reaction conditions play a crucial role in determining the outcome. Theoretical studies on analogous indoline-forming reactions provide a framework for understanding the potential mechanistic pathways for 5,7-difluoroindoline.

While specific studies on this compound are not extensively detailed in the public domain, the mechanisms for forming polycyclic indolines catalyzed by metals like rhodium and indium can offer valuable insights. nih.gov In these catalytic cycles, the reaction typically initiates with the formation of a metal-carbene or a related activated species. nih.gov This intermediate then undergoes a series of steps, including cyclopropanation followed by cyclization, to form the indoline (B122111) core. nih.gov

For a hypothetical synthesis of a complex molecule containing the this compound moiety, one could envision a catalytic cycle involving:

Catalyst Activation: The active catalyst is generated from a precursor.

Intermediate Formation: The catalyst reacts with the starting materials to form a key intermediate, such as a cyclopropane (B1198618). nih.gov

Cyclization Cascade: This intermediate undergoes intramolecular reactions to construct the polycyclic indoline system. nih.gov

Catalyst Regeneration: The final product is released, and the catalyst is regenerated to participate in another cycle.

The nature of the catalyst is critical; for instance, different selectivities are observed when using indium trichloride (B1173362) (InCl₃) versus dirhodium(II) catalysts in similar cyclization reactions. nih.gov

Table 1: Postulated Intermediates in a Generic Catalyzed Indoline Synthesis

| Intermediate Type | Description | Potential Role in this compound Synthesis |

| Metal-Carbenoid | A reactive species formed from a diazo compound and a metal catalyst (e.g., Rh₂(esp)₂). | Could initiate the reaction by adding to an alkene or alkyne precursor. nih.gov |

| Cyclopropane Intermediate | A three-membered ring formed via cyclopropanation. | A stable, sometimes detectable, intermediate that precedes the formation of the indoline ring system. nih.gov |

| Zwitterionic Intermediate | A species with both positive and negative charges. | May be involved in the ring-opening of the cyclopropane and subsequent cyclization. |

| Polycyclic Intermediate | Intermediates formed during the construction of more complex fused ring systems. | Relevant for the synthesis of complex drug candidates incorporating the this compound core. nih.gov |

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in analyzing competing reaction pathways and understanding the origins of regio- and diastereoselectivity. nih.gov In the formation of polycyclic indolines, multiple pathways can exist, leading to different products. nih.gov The relative energy barriers of the transition states for each step determine the major product. nih.gov

For the synthesis involving the this compound core, the fluorine atoms would exert significant electronic effects, influencing the stability of intermediates and transition states. These effects would likely modulate the selectivity of the reaction. For example, in catalyst-dependent cyclizations, the choice of catalyst can dictate the reaction pathway. In one study, the use of InCl₃ favored a pathway where selectivity was governed by weak non-covalent interactions, whereas a rhodium catalyst led to selectivity controlled by distortion energy in the transition state. nih.gov

The analysis of Natural Bond Orbitals (NBO) and Frontier Molecular Orbitals (FMO) can further reveal the electronic factors controlling the reaction, highlighting the importance of electron delocalization in stabilizing certain transition states over others, thereby explaining the observed selectivity. nih.gov

Theoretical and Computational Chemistry Applications

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules like this compound, guiding the design of new derivatives with desired activities.

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. Molecular modeling techniques, such as docking and quantitative SAR (QSAR), can elucidate the key structural features required for biological activity. Although specific SAR studies on this compound are not widely published, insights can be drawn from work on analogous indole-based compounds and other fluorinated molecules. nih.govresearchgate.net

For instance, in the development of HIV-1 fusion inhibitors based on an indole (B1671886) scaffold, molecular shape and the linkage between aromatic rings were found to be critical for activity. nih.gov Similarly, for this compound derivatives, molecular modeling could be employed to:

Predict Binding Modes: Docking studies can predict how these molecules interact with a biological target, such as an enzyme active site or a receptor binding pocket. researchgate.netmdpi.com

Develop SAR Models: By aligning a series of active compounds, models can be generated that correlate electrostatic and shape properties with biological activity. mdpi.com This can identify regions of the molecule where modifications are likely to enhance potency.

Guide Synthesis: Computational predictions can help prioritize the synthesis of new derivatives that are most likely to have improved activity, saving time and resources.

Table 2: Application of Molecular Modeling in SAR for this compound Derivatives

| Modeling Technique | Application | Expected Outcome for this compound |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound derivatives and their biological target. researchgate.net |

| Field-Based SAR | Generates a model based on the electrostatic and shape properties of active compounds. | A 3D map highlighting regions where positive/negative charge, hydrophobicity, or specific shapes are favorable or unfavorable for activity. mdpi.com |

| Conformational Analysis | Explores the accessible shapes (conformers) of a molecule. | Understanding how the fluorine substitutions might restrict the conformational flexibility of the indoline ring and influence its ability to fit into a binding site. nih.gov |

Quantum chemical methods, such as DFT, are invaluable for studying the electronic structure and non-covalent interactions that govern the behavior of fluorinated molecules. nih.govuni-kiel.de For this compound, these methods can provide a deep understanding of:

Intramolecular Interactions: The fluorine atoms can engage in intramolecular hydrogen bonds or other non-covalent interactions that influence the molecule's conformation and properties. nih.gov

Intermolecular Interactions: Analysis using theories like Atoms in Molecules (AIM) and NBO can characterize the nature of interactions between the fluorinated indoline and its environment, such as a protein or solvent. nih.gov Symmetry-Adapted Perturbation Theory (SAPT) can further dissect these interactions into electrostatic, exchange, induction, and dispersion components, revealing the dominant forces at play. nih.gov

Reactivity Descriptors: Quantum chemical calculations can provide descriptors like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and partial charges. These can help predict sites of reactivity and the nature of interactions with electrophiles or nucleophiles. uni-kiel.de

The inclusion of fluorine atoms is known to alter the electronic properties of aromatic rings, which can have a profound effect on stacking interactions and hydrogen bonding capabilities, all of which can be quantitatively assessed through quantum chemical calculations.

Academic Research Applications and Utility of 5,7 Difluoroindoline Scaffolds

Role as Versatile Building Blocks in Complex Molecule Synthesis

The 5,7-difluoroindoline scaffold serves as a foundational element in the synthesis of more complex molecules. The presence of fluorine atoms can significantly influence the physicochemical properties of the resulting compounds, including their metabolic stability, binding affinity, and lipophilicity.

Construction of Diverse Chemical Libraries for Screening

Chemical libraries are essential tools in drug discovery, providing a diverse collection of compounds for high-throughput screening against various biological targets. chemrxiv.org The this compound scaffold is utilized in the construction of these libraries due to the favorable characteristics conferred by the fluorine atoms. nih.gov The generation of chemical libraries can be approached by selecting subsets of data from larger libraries or by building compound collections based on a set of chemical fragments derived from retrosynthetic analysis. chemrxiv.org

The design of these libraries often incorporates principles like physicochemical properties and molecular fingerprints to ensure a broad and relevant chemical space is covered. chemrxiv.org By systematically modifying the this compound core, researchers can generate a multitude of derivatives. This approach allows for the exploration of a wide range of chemical space, increasing the probability of identifying "hit" compounds with desired biological activities. The use of scaffold analysis, such as the Bemis-Murcko algorithm, helps in understanding the diversity and distribution of molecular topologies within a chemical library. nih.gov

Precursors for Research-Stage Advanced Organic Intermediates

This compound is a key precursor in the multi-step synthesis of advanced organic intermediates. These intermediates are crucial for accessing complex molecular architectures that are often the subject of academic and industrial research. The synthesis of these intermediates frequently involves strategies that are compatible with a variety of functional groups, allowing for further chemical manipulation. nih.gov The development of synthetic methods that can be performed on a multigram scale is also a significant consideration for the practical application of these building blocks. nih.gov

For instance, fluorinated 3,3-disubstituted 2-oxindoles can be synthesized from N-arylacrylamides and fluorinated alkyl iodides under ultraviolet irradiation. nih.gov This method allows for the creation of a library of compounds for subsequent biological evaluation. nih.gov The strategic incorporation of fluorine can lead to intermediates with unique reactivity and properties, enabling the synthesis of novel and intricate molecules that would be otherwise difficult to access.

Integration into Privileged Scaffold Research in Medicinal Chemistry

The concept of "privileged scaffolds" is central to modern medicinal chemistry. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them attractive starting points for drug design. nih.govd-nb.infomdpi.com The indole (B1671886) scaffold, and by extension its fluorinated derivatives like this compound, is widely recognized as a privileged structure. mdpi.comnih.govmdpi.com

Design of Compounds for Investigating Biological Pathways

The this compound scaffold is incorporated into the design of novel compounds aimed at probing and modulating various biological pathways. The introduction of fluorine atoms can significantly impact a molecule's interaction with biological targets. For example, a series of novel fluorinated anticancer agents incorporating the indolin-2-one moiety were designed and synthesized to evaluate their in vitro anticancer activities. rsc.org

Researchers have synthesized fluorinated 3,3-disubstituted 2-oxindoles and evaluated their potential for anti-hepatic fibrosis by examining their effects on the expression of collagen I, FBRS, and α-SMA in hepatic stellate cells. nih.gov The unique electronic properties of the difluorinated indoline (B122111) ring can lead to altered binding modes and improved pharmacological profiles, providing valuable tools for dissecting complex biological processes. mdpi.com

Evaluation of Fluorinated Indolines for Novel Biological Activities (preclinical)

The preclinical evaluation of compounds containing the this compound scaffold is a critical step in assessing their therapeutic potential. These studies involve a range of in vitro and in vivo assays to determine the biological activity and preliminary efficacy of the synthesized molecules.

For instance, novel fluorinated anticancer agents with an indolin-2-one moiety have demonstrated potent activities against various human cancer cell lines. rsc.org One such compound was found to inhibit the proliferation and induce apoptosis of HepG2 cells, as well as inhibit the angiogenesis of HUVECs. rsc.org Enantiomerically pure tricyclic indolines have been synthesized and evaluated for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The synthesis of these compounds often involves highly diastereoselective reactions to ensure the desired stereochemistry, which can be crucial for biological activity. rsc.org

Advanced Preclinical Evaluation Methodologies

The preclinical assessment of this compound derivatives employs a variety of sophisticated techniques to characterize their biological effects. These methodologies are designed to provide a comprehensive understanding of the compound's mechanism of action and potential as a therapeutic agent.

In vitro studies often utilize a panel of human cancer cell lines to assess cytotoxicity and anti-proliferative effects. rsc.orgnih.gov Techniques such as ELISA are used to quantify the expression levels of specific proteins, like collagen I and fibrosin, to evaluate the anti-fibrotic potential of compounds. nih.gov Real-time PCR is another valuable tool for measuring changes in gene expression levels, such as that of α-SMA, an indicator of hepatic stellate cell activation. nih.gov

For in vivo evaluation, animal models are employed. For example, P388-inoculated mice and HCT116-xenograft BALB/c nude mice have been used to assess the anticancer activity of dispiro-indolinones. nih.gov Confocal microscopy can be used to visualize the subcellular localization of fluorescently-labeled compounds, providing insights into their distribution within cells. nih.gov Molecular docking studies are also performed to predict the potential binding modes of these compounds to their biological targets, although these predictions require experimental validation. nih.gov

In Vitro Biological System Studies

The this compound core has been incorporated into various molecular frameworks to probe and modulate the function of diverse biological targets in vitro. Research has demonstrated the potential of these derivatives in enzymatic and cellular assays, highlighting their utility in identifying and optimizing new bioactive compounds.

One area of investigation involves the development of inhibitors for enzymes implicated in disease. For instance, derivatives of the closely related 5-fluoro-2-oxindole have been synthesized and evaluated as potential α-glucosidase inhibitors. nih.govresearchgate.net In these studies, various substituted aromatic aldehydes were condensed with 5-fluoro-2-oxindole to generate a library of compounds. nih.govresearchgate.net Subsequent in vitro testing against α-glucosidase from Saccharomyces cerevisiae revealed that several of these derivatives exhibited potent inhibitory activity, with some compounds showing significantly lower IC50 values compared to the standard drug, acarbose. nih.govresearchgate.net These findings underscore the potential of the fluorinated indoline scaffold as a template for designing new and effective enzyme inhibitors.

Beyond enzymatic inhibition, this compound analogs are being explored for their anticancer properties. While specific studies on this compound are limited, research on related fluorinated indolinones provides valuable insights. For example, novel thiazole-containing 5-fluoro-1,3-dihydro-2H-indol-2-one derivatives have been designed as analogs of the multi-kinase inhibitor sunitinib (B231). researchgate.netnih.gov These compounds were evaluated for their anticancer activity against a panel of 60 human cancer cell lines (NCI-60). researchgate.netnih.gov Several derivatives demonstrated significant growth inhibition across multiple cancer types, including leukemia, breast cancer, and central nervous system cancers, with some compounds showing greater potency than sunitinib in specific cell lines. nih.gov

The indoline scaffold, in general, has been identified as a promising starting point for the design of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in inflammatory pathways. nih.gov An in-house library of compounds was screened, leading to the identification of an indoline derivative as a potent 5-LOX inhibitor. nih.gov This initial hit guided the design of further analogs, resulting in dual inhibitors with IC50 values in the sub-micromolar range for both enzymes. nih.gov

Table 1: In Vitro Biological Activity of Fluorinated Indoline Derivatives

| Compound Class | Target | Assay System | Key Findings | Reference |

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | Saccharomyces cerevisiae | Potent inhibition, with some derivatives having IC50 values significantly lower than acarbose. | nih.govresearchgate.net |

| Thiazole-containing 5-fluoro-2-oxindole derivatives | Various cancer cell lines | NCI-60 panel | Significant growth inhibition across multiple cancer types, with some exceeding the potency of sunitinib. | researchgate.netnih.gov |

| Indoline-based compounds | 5-Lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) | Enzymatic and cellular assays | Identification of dual inhibitors with sub-micromolar IC50 values. | nih.gov |

In Vivo Research Model Characterization

The promising in vitro results of compounds containing the indoline scaffold have prompted their evaluation in various animal models of disease. While specific in vivo data for this compound derivatives is not yet widely published, studies on related indoline-based compounds provide a strong rationale for their future investigation in living organisms.

For example, an indoline-based dual inhibitor of 5-LOX and sEH, identified through in vitro screening, demonstrated remarkable anti-inflammatory efficacy in murine models of peritonitis and asthma. nih.gov This successful translation from in vitro activity to in vivo efficacy highlights the potential of the indoline scaffold to generate drug candidates with favorable pharmacokinetic and pharmacodynamic properties.

Furthermore, research into indole-based compounds for neurodegenerative diseases like Alzheimer's has shown promise in animal models. nih.gov While not specifically focusing on the 5,7-difluoro analog, studies on tryptophan-based analogs have revealed positive impacts on memory retrieval in vivo without adverse motor effects. nih.gov The use of transgenic mouse models, such as the 5xFAD model for Alzheimer's disease, is a common approach to evaluate the in vivo effects of new therapeutic agents on disease pathology and cognitive function. nih.govfrontiersin.org

The development of gut-selective microsomal triglyceride transfer protein (MTP) inhibitors for obesity has also utilized the indole scaffold. The in vivo profile of dirlotapide, a 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid derivative, was assessed in a canine food intake model, where it demonstrated excellent efficacy. nih.gov

The characterization of compounds in animal models is a critical step in the drug discovery process, providing essential information on a compound's behavior in a complex biological system. cornell.edu

Biophysical and Structural Biology Studies for Target Interaction Analysis

X-ray crystallography can provide a high-resolution three-dimensional structure of a protein-ligand complex, revealing the precise orientation of the ligand in the binding site and the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information is invaluable for structure-based drug design, allowing for the targeted modification of a ligand to improve its potency and selectivity.

NMR spectroscopy is another key technique for studying ligand binding. It can be used to confirm binding, determine the binding affinity, and map the binding site on the protein. For fluorinated compounds, ¹⁹F NMR is a particularly powerful tool. The fluorine nucleus has a large chemical shift dispersion, making it a sensitive probe of the local electronic environment. Changes in the ¹⁹F NMR signal upon ligand binding can provide detailed information about the binding event.

Molecular docking studies are often used in conjunction with experimental techniques to predict the binding mode of a ligand to its target. In the case of 5-fluoro-2-oxindole derivatives as α-glucosidase inhibitors, molecular docking was used to simulate the affinity between the compounds and the enzyme, providing insights into the potential binding interactions. nih.govresearchgate.net Similarly, for thiazole-containing 5-fluoro-2-oxindole derivatives, molecular docking suggested that they could inhibit VEGFR2 receptors, providing a potential mechanism for their anticancer activity. researchgate.netnih.gov

Q & A

Q. Advanced

Docking simulations : Use AutoDock Vina with crystal structures of target receptors (e.g., GPCRs) to predict binding poses.

MD simulations : Assess ligand-receptor dynamics over 100-ns trajectories (AMBER force fields).

QSAR : Correlate substituent effects (e.g., 5-F vs. 7-F) with binding affinity using partial least squares regression .

What ethical and reporting standards apply to publishing this compound research?

Basic

Follow ICMJE guidelines for experimental reproducibility:

- Disclose all synthetic procedures, including failed attempts.

- Deposit spectral data in public repositories (e.g., PubChem).

- Avoid redundant publication of similar datasets .

Advanced

For high-impact journals, pre-register synthetic protocols on platforms like ChemRxiv and provide raw NMR/MS files as supplementary data. Address conflicting results transparently in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.